Ethyl 3,4,5-Trimethoxybenzoate

Catalog No.
S1532419
CAS No.
6178-44-5
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,4,5-Trimethoxybenzoate

CAS Number

6178-44-5

Product Name

Ethyl 3,4,5-Trimethoxybenzoate

IUPAC Name

ethyl 3,4,5-trimethoxybenzoate

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3

InChI Key

UEOFNBCUGJADBM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Synthesis and Characterization:

Ethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₆O₅. It can be synthesized through various methods, including the esterification of 3,4,5-trimethoxybenzoic acid with ethanol using an appropriate catalyst []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].

Potential Applications:

While the specific research applications of Ethyl 3,4,5-trimethoxybenzoate are not extensively documented, its structural features suggest potential areas of investigation:

  • Precursor for other molecules: The presence of three methoxy groups (-OCH₃) on the aromatic ring suggests potential applications as a precursor for the synthesis of more complex molecules with desired functionalities. These functionalities could be achieved through various chemical transformations, such as selective demethylation or coupling reactions.
  • Biological activity exploration: The aromatic core and methoxy groups might contribute to biological activity. However, further research is necessary to explore and evaluate any potential biological properties, such as antimicrobial or anti-inflammatory activity, of Ethyl 3,4,5-trimethoxybenzoate.

Ethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₆O₅ and a CAS number of 6178-44-5. It is characterized by the presence of three methoxy groups attached to a benzoate structure, which contributes to its unique chemical properties. The compound appears as a white to pale cream powder and has a melting point ranging from 51.5 to 57.5 °C . It is primarily synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with ethanol, often utilizing a catalyst to facilitate the reaction.

  • There is currently no scientific research available on the mechanism of action of ETMB.
  • As with any organic compound, caution should be exercised when handling ETMB. Specific safety information on ETMB, including toxicity data, is not available in scientific publications at this time.
Typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles. Hydrolysis of this ester in the presence of water and an acid or base can yield 3,4,5-trimethoxybenzoic acid and ethanol. Additionally, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon .

The synthesis of ethyl 3,4,5-trimethoxybenzoate typically involves:

  • Esterification: This is the most common method where 3,4,5-trimethoxybenzoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce ethyl 3,4,5-trimethoxybenzoate and water.
  • Alternative Methods: Other methods may include microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .

Ethyl 3,4,5-trimethoxybenzoate shares structural similarities with several other compounds that also contain methoxy groups on a benzoate structure. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl VanillinC₈H₈O₃Contains one methoxy group; known flavoring agent
Methyl 3,4-dimethoxybenzoateC₉H₁₀O₄Two methoxy groups; used in fragrances
Propyl 3-methoxybenzoateC₁₁H₁₄O₃One methoxy group; used in organic synthesis
Ethyl 3-methoxybenzoateC₉H₁₂O₃One methoxy group; simpler structure

Ethyl 3,4,5-trimethoxybenzoate is unique due to its three methoxy substituents which enhance its solubility and potentially increase its reactivity compared to others listed above .

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

240.09977361 g/mol

Monoisotopic Mass

240.09977361 g/mol

Heavy Atom Count

17

Appearance

Powder

Melting Point

50 - 51 °C

Other CAS

6178-44-5

Wikipedia

Ethyl 3,4,5-trimethoxybenzoate

Dates

Last modified: 08-15-2023

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